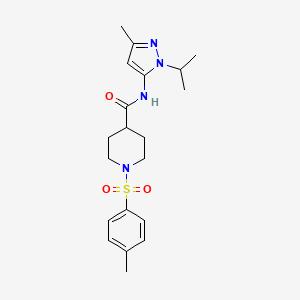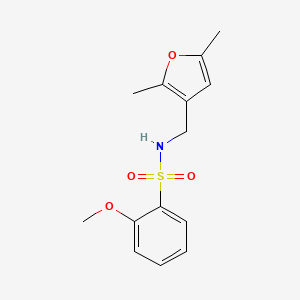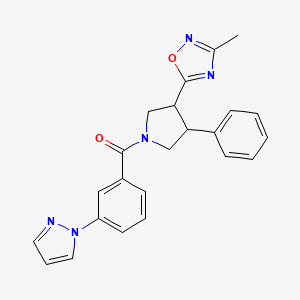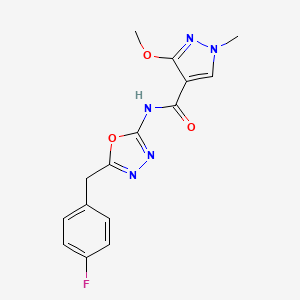methoxy]carbonyl})amino}propanoic acid CAS No. 2094598-61-3](/img/structure/B2684032.png)
3-{[(2-chlorophenyl)methyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an alanine derivative . It is a type of amino acid derivative that has been commercially used as ergogenic supplements .
Molecular Structure Analysis
The molecular structure of this compound includes a 9H-fluoren-9-yl group, a methoxy carbonyl group, and a 2-chlorophenyl group . The InChI code for this compound is provided in the references .Physical And Chemical Properties Analysis
The molecular weight of this compound is 325.36 . It appears as a white to light yellow solid . It is soluble in DMSO .Aplicaciones Científicas De Investigación
Fluorescence Derivatisation for Bioassays
A related compound, "3-(Naphthalen-1-ylamino)propanoic acid", has been utilized for the fluorescence derivatisation of amino acids, creating derivatives that exhibit strong fluorescence. This property is particularly advantageous for biological assays, where high sensitivity and specific detection are required. The fluorescence derivatisation technique facilitates the tracking and quantification of amino acids in complex biological samples, enhancing the analytical capabilities in biochemical research (Frade et al., 2007).
Synthesis towards Fungal Xanthone Bikaverin
In the context of synthetic organic chemistry, research on compounds structurally similar to "3-{(2-chlorophenyl)methylamino}propanoic acid" has been directed towards the synthesis of complex organic molecules, such as the fungal xanthone bikaverin. These endeavors demonstrate the compound's utility as a building block in the synthesis of biologically active compounds, showcasing its importance in the development of new pharmaceuticals and bioactive materials (Iijima et al., 1979).
Enzyme-activated Surfactants for Nanotube Dispersion
Research has also explored the use of N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes (CNTs). These compounds facilitate the homogeneous dispersion of CNTs in aqueous solutions, a critical requirement for their application in materials science and engineering. This approach not only improves the processability of CNTs but also opens up new avenues for the design of composite materials with enhanced mechanical, electrical, and thermal properties (Cousins et al., 2009).
Solid-phase Synthesis of N-alkylhydroxamic Acids
In pharmaceutical research, compounds like "3-{(2-chlorophenyl)methylamino}propanoic acid" have been used in the solid-phase synthesis of N-alkylhydroxamic acids. These methods enable the efficient and versatile synthesis of a wide array of N-alkylhydroxamic acids, which are valuable in medicinal chemistry for their biological activities, including roles as enzyme inhibitors (Mellor & Chan, 1997).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-[(2-chlorophenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO4/c26-23-12-6-1-7-17(23)15-27(14-13-24(28)29)25(30)31-16-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,22H,13-16H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNTZNYXWQQVIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2683956.png)
![3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(methylsulfonyl)acrylonitrile](/img/structure/B2683957.png)

![N-(2-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2683960.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B2683962.png)

![7-(2-Ethoxyethyl)-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2683965.png)
![2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2683966.png)

![6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B2683969.png)